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Compound of Interest

Compound Name: EML 425

Cat. No.: B15570491

Introduction

Epigenetic modifications, including histone acetylation, are critical regulators of gene
expression and are increasingly recognized as key players in various diseases, including
cancer. Histone acetyltransferases (HATS) are a class of enzymes that catalyze the transfer of
an acetyl group to lysine residues on histone tails, generally leading to a more open chromatin
structure and increased gene transcription. The dysregulation of HAT activity is implicated in
numerous pathologies, making them attractive targets for therapeutic intervention. EML 425 is
a potent, reversible, and non-competitive dual inhibitor of the closely related KAT3 histone
acetyltransferases, CREB-binding protein (CBP) and p300.[1] This application note provides a
detailed protocol for the utilization of EML 425 in high-throughput screening (HTS) campaigns
to identify and characterize novel epigenetic modulators.

Principle of the Assay

This protocol describes a cell-based assay designed for high-throughput screening to identify
inhibitors of histone acetylation. The assay utilizes a genetically engineered cell line expressing
a luciferase reporter gene under the control of a promoter that is activated by histone
acetylation. In the presence of a HAT activator or in cells with high basal HAT activity, the
promoter is active, leading to the expression of luciferase. When treated with an inhibitor of
HATSs, such as EML 425, histone acetylation is reduced, leading to a decrease in luciferase
expression. The change in luminescence is therefore a direct measure of the inhibition of HAT
activity.
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Materials and Reagents

¢ Cell Line: U937 human leukemia cell line (or other suitable cell line with high CBP/p300
activity)

« EML 425 (CAS No.: 1675821-32-5)[1]

e Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and
1% Penicillin-Streptomycin

o Assay Plate: 384-well white, solid-bottom cell culture plates

o Luciferase Reporter Vector: A vector containing a luciferase gene downstream of a promoter
regulated by CBP/p300 activity.

o Transfection Reagent: Lipofectamine 3000 or similar

o Luciferase Assay Reagent: Bright-Glo™ Luciferase Assay System or similar
o Positive Control: EML 425

» Negative Control: DMSO (0.1%)

» Plate Reader: Capable of measuring luminescence

Experimental Protocols
Cell Line Preparation and Maintenance

e Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-
streptomycin at 37°C in a humidified atmosphere of 5% CO2.

e Subculture cells every 2-3 days to maintain logarithmic growth.

o For the assay, transiently or stably transfect the cells with the luciferase reporter vector
according to the manufacturer's instructions for the chosen transfection reagent.

o For stable transfection, select and expand a clonal population with optimal luciferase
expression and response to a known HAT inhibitor.
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High-Throughput Screening Protocol

o Cell Seeding:

[e]

Harvest transfected U937 cells in the exponential growth phase.

o

Resuspend the cells in fresh culture medium to a final concentration of 1 x 10"5 cells/mL.

[¢]

Dispense 40 uL of the cell suspension into each well of a 384-well white, solid-bottom
plate using an automated liquid handler.

[¢]

Incubate the plate at 37°C and 5% CO2 for 4 hours to allow cells to attach and recover.
o Compound Addition:

o Prepare a compound library plate with test compounds, positive control (EML 425), and
negative control (DMSO). The final concentration of DMSO should not exceed 0.1%.

o Using a pintool or acoustic liquid handler, transfer 100 nL of each compound from the
library plate to the corresponding wells of the cell plate.

o For the positive control, add EML 425 to achieve a final concentration of 5 pM.
o For the negative control, add DMSO.

e Incubation:
o Incubate the plate at 37°C and 5% CO2 for 24 hours.

e Luminescence Reading:

o

Equilibrate the plate and the luciferase assay reagent to room temperature.

[¢]

Add 20 pL of the luciferase assay reagent to each well.

[e]

Incubate the plate at room temperature for 5 minutes to allow for cell lysis and signal
stabilization.

[¢]

Measure the luminescence signal using a plate reader.
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Data Analysis

o Calculate the percentage of inhibition for each compound using the following formula: %
Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) /
(Signal_negative_control - Signal_positive_control))

o Determine the Z'-factor for the assay to assess its quality and robustness. The Z'-factor is
calculated as: Z' =1 - (3 * (SD_positive_control + SD_negative_control)) /
|[Mean_positive_control - Mean_negative_control| A Z'-factor between 0.5 and 1.0 indicates
an excellent assay.

« ldentify "hits" as compounds that exhibit a percentage of inhibition greater than a predefined
threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

o Perform dose-response experiments for the identified hits to determine their IC50 values.

Data Presentation

Table 1: HTS Assay Parameters and Results

Parameter Value

Cell Line U937 (luciferase reporter)
Plate Format 384-well

Seeding Density 4,000 cells/well
Compound Concentration 10 uM

Positive Control EML 425 (5 uMm)

Negative Control DMSO (0.1%)

Incubation Time 24 hours

Z'-Factor 0.78

Hit Rate 0.5%

Table 2: Dose-Response Data for EML 425
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Concentration (uM) % Inhibition (Mean * SD)

0.01 52+1.1

0.1 15.8+2.3

1 489+ 3.5

2.5 721+2.8

5 91.3+1.9

10 98.6 + 0.8

IC50 (UM) 1.1
Visualizations
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Caption: EML 425 inhibits CBP/p300, preventing histone acetylation.

High-Throughput Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. EML-425, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

 To cite this document: BenchChem. [Application Note: High-Throughput Screening for
Epigenetic Modulators Using EML 425]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570491#eml-425-application-in-high-throughput-
screening-for-epigenetic-modulators]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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